molecular formula C7H9NO B2698691 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 53700-95-1

4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2698691
CAS RN: 53700-95-1
M. Wt: 123.155
InChI Key: SCJGLQUCTCAPAB-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound . It is a type of pyrrole, which is a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dimethyl-1H-pyrrole-2-carbaldehyde” are not fully available. The molecular weight is 123.15 .

Scientific Research Applications

Synthesis and Characterization

  • Pyrrole Chalcone Derivatives : Pyrrole derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) were synthesized using 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, demonstrating potential for creating various heterocyclic compounds such as oxiranes, oxazoles, and pyridines (Singh, Rawat, & Sahu, 2014).

Chemophysical Properties

  • Hydrogen-Bonding Patterns : Studies on the crystal and molecular structures of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde derivatives showed significant hydrogen bonding patterns, providing insights into their chemical interactions (Senge & Smith, 2005).

Polymerization and Catalysis

  • Ring-Opening Polymerization Catalysis : Aluminum and zinc complexes supported by pyrrole-based ligands, derived from 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, demonstrated effectiveness in catalyzing the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).

Analytical Chemistry

  • Amino Acid Analysis : 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde, a related compound, was used as a precolumn derivatization reagent for HPLC analysis of amino acids, highlighting its utility in analytical chemistry (Gatti, Gioia, Leoni, & Andreani, 2010).

Pharmaceutical Chemistry

  • Synthesis of Pharmaceutical Intermediates : Research into the synthesis of various fused β-carbolines, including pyrrolo[3,2-c]-β-carboline, utilized 1-methyl-β-carboline-3-carbaldehyde, structurally similar to 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, illustrating its relevance in pharmaceutical chemistry (Condie & Bergman, 2004).

Material Science

  • Non-Linear Optical Materials : Certain pyrrole derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), derived from 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, have been characterized for their potential as non-linear optical materials (Singh, Rawat, & Sahu, 2014).

Supramolecular Chemistry

  • Single Molecule Magnets : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, similar in structure to 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, was used in synthesizing barrel-like {Mn(III)25} clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde are currently unknown. The compound belongs to the pyrrole family, which is known to have a wide range of biological activities . .

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors and have diverse biological activities . The exact interaction of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrrole derivatives are known to have various biological activities, suggesting they may affect multiple pathways

Result of Action

Given the diverse biological activities of pyrrole derivatives , it is plausible that 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde could have multiple effects at the molecular and cellular levels.

Safety and Hazards

The safety data sheet for a similar compound, pyrrole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled .

properties

IUPAC Name

4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(4-9)8-6(5)2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJGLQUCTCAPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

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